![molecular formula C9H8ClN3O2 B1391927 Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1005209-44-8](/img/structure/B1391927.png)
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate
Overview
Description
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1005209-44-8 . It has a molecular weight of 225.63 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate, have been synthesized through various pathways . These pathways have been developed to improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The InChI code for Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is 1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine (PP) derivatives involves various chemical reactions . For instance, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Physical And Chemical Properties Analysis
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 225.63 . The storage temperature varies, with some sources suggesting room temperature and others suggesting 28 C .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate: has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. Research indicates that derivatives of this compound can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These properties suggest its application in the treatment of neurodegenerative diseases and conditions involving neuroinflammation.
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine (PP) derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been associated with a wide range of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways could potentially be affected .
Result of Action
The wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines suggests that the compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIBFRDDYKHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678366 | |
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate | |
CAS RN |
1005209-44-8 | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005209-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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